molecular formula C5H10ClN3 B1416707 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride CAS No. 1238864-53-3

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride

Cat. No.: B1416707
CAS No.: 1238864-53-3
M. Wt: 147.6 g/mol
InChI Key: UXXRQTUGVMELDL-UHFFFAOYSA-N
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Description

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3 and a molecular weight of 147.61 g/mol. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride typically involves the reaction of ethyl hydrazine with ethyl acetoacetate under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route described above. The process involves the use of reactors capable of handling high temperatures and pressures to ensure the efficient formation of the pyrazole ring and the subsequent reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid derivative.

  • Reduction: The major product is the corresponding amine derivative.

  • Substitution: The major product is the substituted pyrazole derivative.

Scientific Research Applications

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: It serves as a ligand in biochemical assays to study enzyme interactions.

  • Medicine: It has potential therapeutic applications in the development of new drugs.

  • Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride is similar to other pyrazole derivatives, such as 3,5-dimethylpyrazole and 4-ethylpyrazole. it is unique in its ethyl substitution at the 5-position, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride group also affects its solubility and stability compared to other pyrazole derivatives.

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Properties

IUPAC Name

5-ethyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-2-4-3-5(6)8-7-4;/h3H,2H2,1H3,(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXRQTUGVMELDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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